Solubility in Chloroform: 3,5-Dibromo-4-hydroxybenzaldehyde Exhibits Significantly Lower Solubility than Mono-Bromo and Non-Brominated Precursors
In chloroform at 303.15 K, the solubility of 3,5-dibromo-4-hydroxybenzaldehyde is substantially lower than that of its mono-bromo and non-brominated precursors. This property is advantageous for purification via crystallization, as the dibromo derivative precipitates more readily from reaction mixtures [1]. The measured solubilities (mole fraction × 10²) at 303.15 K are: 4-hydroxybenzaldehyde = 3.75, 3-bromo-4-hydroxybenzaldehyde = 1.96, and 3,5-dibromo-4-hydroxybenzaldehyde = 1.10 [1].
| Evidence Dimension | Solubility in chloroform (mole fraction × 10² at 303.15 K) |
|---|---|
| Target Compound Data | 1.10 |
| Comparator Or Baseline | 4-hydroxybenzaldehyde: 3.75; 3-bromo-4-hydroxybenzaldehyde: 1.96 |
| Quantified Difference | 3.4-fold lower than 4-hydroxybenzaldehyde; 1.8-fold lower than 3-bromo-4-hydroxybenzaldehyde |
| Conditions | Measured in chloroform at 303.15 K using a saturation shake-flask method [1] |
Why This Matters
Lower solubility facilitates efficient product isolation and purification, reducing solvent consumption and process costs in large-scale synthesis.
- [1] Wei, D.; Jiang, H.; Jing, X.; Yuan, J. (2004). Measurement and correlation of solubilities of 4-hydroxybenzaldehyde and its bromo-derivatives in chloroform. CIESC Journal, 55(7), 1192-1195. View Source
